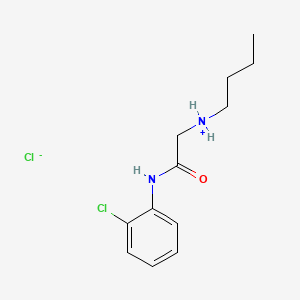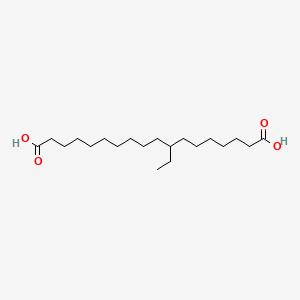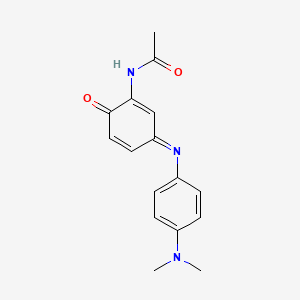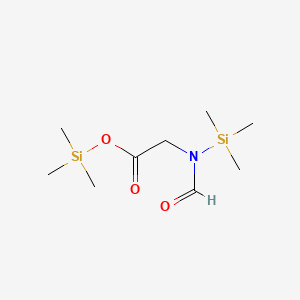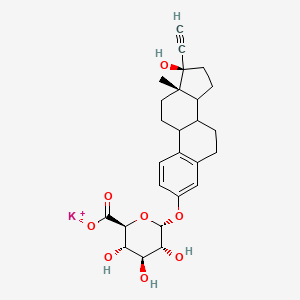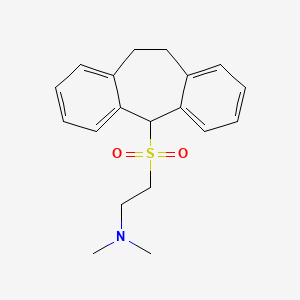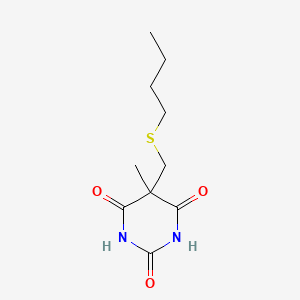
Methyl 3-(2-hydroxycyclohexyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxycyclohexyl)propionic acid methyl ester is an organic compound with the molecular formula C10H18O3. It is a derivative of cyclohexane and is characterized by the presence of a hydroxy group on the cyclohexane ring and a propionic acid methyl ester group. This compound is used in various research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester typically involves the esterification of 3-(2-Hydroxycyclohexyl)propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxycyclohexyl)propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid catalysts for esterification, bases for etherification.
Major Products Formed
Oxidation: 3-(2-Oxocyclohexyl)propionic acid methyl ester.
Reduction: 3-(2-Hydroxycyclohexyl)propanol.
Substitution: Various esters or ethers depending on the substituent used.
Applications De Recherche Scientifique
3-(2-Hydroxycyclohexyl)propionic acid methyl ester is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the metabolism of cyclohexane derivatives.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Hydroxyphenyl)propionic acid methyl ester
- 3-(2-Hydroxycyclohexyl)propiolic acid
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
Uniqueness
3-(2-Hydroxycyclohexyl)propionic acid methyl ester is unique due to its specific structural features, such as the hydroxy group on the cyclohexane ring and the propionic acid methyl ester group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
63714-95-4 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl 3-(2-hydroxycyclohexyl)propanoate |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h8-9,11H,2-7H2,1H3 |
Clé InChI |
SKJIMYBTUMTICC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


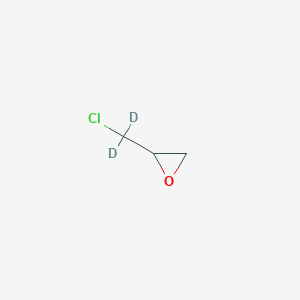
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
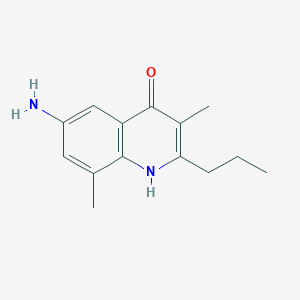
![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
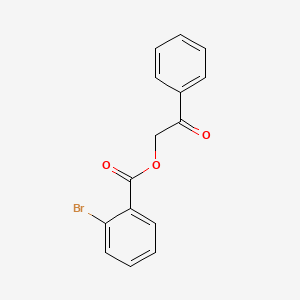

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
